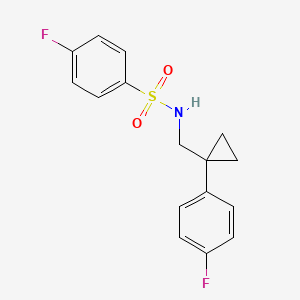

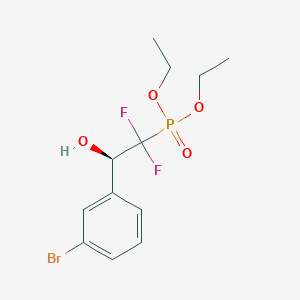

4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide, commonly known as FC-4, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FC-4 is a small molecule that exhibits promising pharmacological properties, making it a potential candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Cyclooxygenase-2 Inhibition

Research on derivatives of benzenesulfonamide, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, has shown significant potential in selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. The introduction of a fluorine atom in these compounds has been found to preserve COX-2 potency while notably increasing COX1/COX-2 selectivity. This selectivity is crucial for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Another important application area is the inhibition of carbonic anhydrases (CAs), enzymes that play a role in various physiological processes. Sulfonamide derivatives, including those with fluorine substitutions, have demonstrated potent inhibitory effects on human carbonic anhydrase I and II isoenzymes. These effects have implications for treating conditions such as glaucoma, epilepsy, and certain types of edema by modulating the activity of carbonic anhydrases (Gul et al., 2016).

Antimicrobial Activity

Some benzenesulfonamide derivatives have exhibited interesting antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties. The potential of these compounds in addressing antibiotic-resistant infections and developing new antimicrobial agents is significant, given the global rise in resistance to existing antibiotics (Ghorab et al., 2017).

Fluorophore Development for Zinc(II) Detection

In the context of biochemistry and cellular biology, derivatives of benzenesulfonamide have been explored for their potential as fluorophores for zinc(II) detection. Zinc(II) specific fluorophores are crucial for studying intracellular Zn2+ dynamics, which is important for understanding various physiological and pathological processes. The development of highly sensitive and selective fluorophores based on benzenesulfonamide derivatives could significantly advance this field of study (Kimber et al., 2001).

Propiedades

IUPAC Name |

4-fluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2S/c17-13-3-1-12(2-4-13)16(9-10-16)11-19-22(20,21)15-7-5-14(18)6-8-15/h1-8,19H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJQMBZOYDTBGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2477028.png)

![8-chloro-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2477029.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2477033.png)

![6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2477034.png)

![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)

![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2477045.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)

![4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2477051.png)